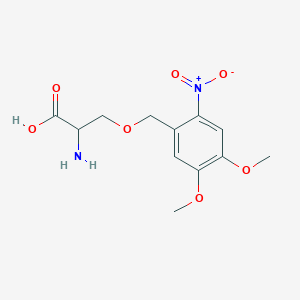

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid

Description

“(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid” (CAS: 780009-55-4) is a chiral amino acid derivative featuring a nitrobenzyloxy-substituted propanoic acid backbone. Its structure includes a benzyloxy group substituted with two methoxy groups at positions 4 and 5 and a nitro group at position 2, coupled with an amino acid moiety in the (S)-configuration. Its nitro and methoxy substituents may influence electronic properties, solubility, and reactivity, making it distinct from simpler amino acid analogs.

Properties

Molecular Formula |

C12H16N2O7 |

|---|---|

Molecular Weight |

300.26 g/mol |

IUPAC Name |

2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid |

InChI |

InChI=1S/C12H16N2O7/c1-19-10-3-7(5-21-6-8(13)12(15)16)9(14(17)18)4-11(10)20-2/h3-4,8H,5-6,13H2,1-2H3,(H,15,16) |

InChI Key |

HYSPNOMZFGNKBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)N)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid typically involves multiple stepsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Neuroprotective Properties

Research indicates that (S)-2-amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid exhibits potential antioxidant properties. It has been studied for its neuroprotective effects against oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. The compound’s ability to scavenge free radicals can contribute to the development of therapeutic agents aimed at mitigating oxidative damage in neural tissues .

Pharmacological Studies

This compound has been evaluated in pharmacological studies for its effects on neurotransmitter systems. Its structural features suggest that it may interact with glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This interaction could lead to advancements in treatments for conditions such as epilepsy and depression .

Solid-Phase Peptide Synthesis

Photocleavable Linkers

One of the notable applications of (S)-2-amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid is as a photocleavable linker in solid-phase peptide synthesis. The compound can be utilized to facilitate the release of peptides from solid supports upon exposure to light, allowing for controlled synthesis and purification processes . This application is particularly valuable in the production of complex peptides and proteins for therapeutic use.

Polymer Science

Polymer Micelles

The compound has been employed in the development of polymer micelles, which are used for drug delivery systems. Research has shown that incorporating (S)-2-amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid into amphiphilic copolymers enhances their stability and loading capacity for hydrophobic drugs . These polymer micelles can improve the bioavailability of poorly soluble drugs, making them a focus of ongoing research in nanomedicine.

Summary Table: Applications of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic Acid

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antioxidant and neuroprotective properties | Development of therapies for neurodegenerative diseases |

| Solid-Phase Peptide Synthesis | Photocleavable linkers for controlled peptide release | Enhanced synthesis of complex peptides |

| Polymer Science | Development of polymer micelles for drug delivery | Improved bioavailability of hydrophobic drugs |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo photochemical reactions, leading to the release of active intermediates. These intermediates can interact with biological molecules, affecting various pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects: The target compound’s nitro and methoxy groups contrast with the phosphonomethyl and dichloro groups in the biphenyl derivative . While nitro groups enhance photolability, phosphonate groups enable metal chelation, suggesting divergent applications (e.g., photodynamic therapy vs. enzyme inhibition). Methoxy groups in the target compound may improve membrane permeability compared to the polar phosphono group in 1(S)-Amino-5-phosphonoindan-1-carboxylic acid .

This may impact target selectivity in kinase inhibition versus photoresponsive applications. Djenkolic acid , a sulfur-rich compound, exhibits inherent toxicity due to cysteine disulfide aggregation, a risk absent in the nitrobenzyloxy-based target compound.

Research Findings and Limitations

- Lack of Direct Comparative Studies: No evidence explicitly compares the pharmacological or physicochemical properties of the target compound with its analogs. Current insights are extrapolated from structural motifs and substituent chemistry.

Biological Activity

(S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid, commonly referred to as DMNB-caged-serine, is a compound with notable biological activity, particularly in the fields of neurobiology and medicinal chemistry. Its unique structure combines an amino acid backbone with a 4,5-dimethoxy-2-nitrobenzyloxy group, which imparts distinct chemical properties that are leveraged in various research applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O7 |

| Molecular Weight | 300.26 g/mol |

| IUPAC Name | 2-amino-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]propanoic acid |

| CAS Number | 780009-55-4 |

| Canonical SMILES | COC1=C(C=C(C(=C1)COCC(C(=O)O)N)N+[O-])OC |

The biological activity of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid primarily involves its interaction with specific molecular targets in neuronal systems. The nitro group can undergo photochemical reactions, leading to the release of active intermediates that interact with biological molecules. This interaction can modulate various pathways associated with neuroprotection and excitotoxicity.

Biological Applications

- Neuroprotective Effects : The compound has been studied for its potential to protect neuronal cells from excitotoxic damage caused by excessive glutamate signaling. Glutamate is a major neurotransmitter that, in excess, can lead to neuronal degeneration and death. Research indicates that compounds like (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid can mitigate these effects by modulating glutamate receptor activity and enhancing the expression of protective proteins .

- Drug Development : The compound serves as a valuable building block in the synthesis of more complex molecules aimed at therapeutic applications. Its ability to interact with various biological targets makes it a candidate for developing drugs that address neurological disorders such as Alzheimer's disease and other forms of neurodegeneration .

Case Studies and Research Findings

Several studies highlight the biological activity of (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid:

- Study on Neuroprotection : A study demonstrated that pre-treatment with this compound significantly reduced oxidative stress and neuronal death in models of glutamate-induced excitotoxicity. This protective effect was linked to the modulation of intracellular calcium levels and the preservation of mitochondrial function .

- Inhibition of Excitotoxicity : Research indicated that (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid could inhibit the activation of NMDA receptors under excitotoxic conditions, thereby preventing excessive calcium influx into neurons .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(4,5-dimethoxy-2-nitrobenzyloxy)propanoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Protection of the amino group in (S)-2-aminopropanoic acid using tert-butoxycarbonyl (Boc) or other acid-labile groups to prevent side reactions .

- Step 2: Coupling the protected amino acid with 4,5-dimethoxy-2-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aromatic ether linkage .

- Step 3: Deprotection of the amino group using trifluoroacetic acid (TFA) or HCl in dioxane .

- Purity Optimization: Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the target compound. Confirm purity (>95%) via analytical HPLC and LC-MS .

Q. How should researchers characterize the stereochemical integrity and structural identity of this compound?

Methodological Answer:

- Chiral Purity: Use chiral HPLC with a Chiralpak AD-H column (mobile phase: hexane/ethanol, 70:30) to verify the (S)-configuration .

- Structural Confirmation:

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay Validation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives/negatives. For example:

- Data Normalization: Normalize activity data to reference compounds (e.g., staurosporine for kinase inhibition) and account for solvent interference (e.g., DMSO ≤0.1%) .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups?

Methodological Answer:

Q. What are the key considerations for optimizing pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG 400) or formulate as a sodium salt .

- Metabolic Stability: Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce deuterium or fluorine at labile positions to block oxidative degradation .

- Blood-Brain Barrier (BBB) Penetration: Predict logBB values using computational tools (e.g., SwissADME) and validate via in situ brain perfusion models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.